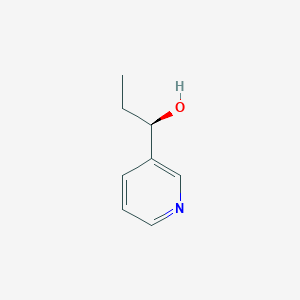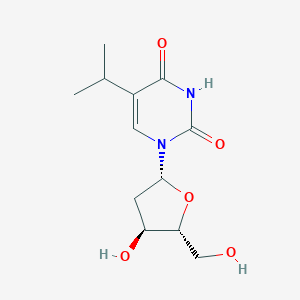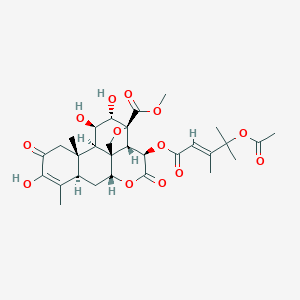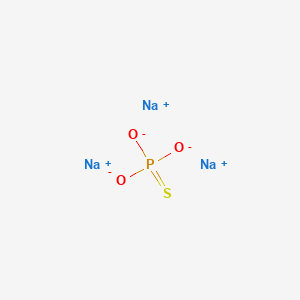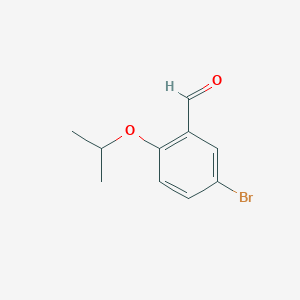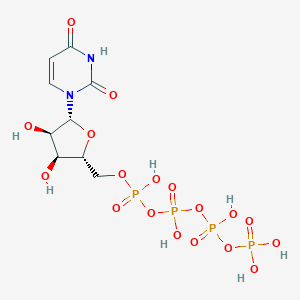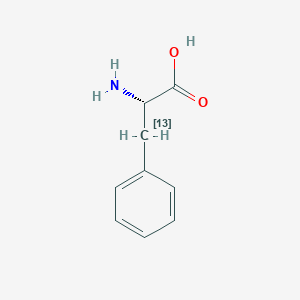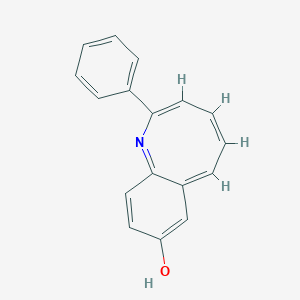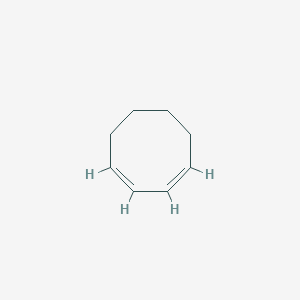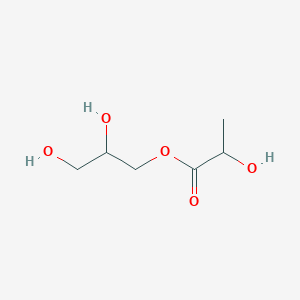
Glycerol monolactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycerol monolactate (GML) is a natural compound that has been found to have various beneficial properties for human health. GML is a monoester of glycerol and lactic acid, which is produced by the fermentation of lactate bacteria. GML has been shown to have antimicrobial, anti-inflammatory, and immunomodulatory properties, making it a promising candidate for various applications in the food, pharmaceutical, and cosmetic industries.
Mécanisme D'action
The antimicrobial activity of Glycerol monolactate is attributed to its ability to disrupt the cell membrane of bacteria. Glycerol monolactate interacts with the lipid bilayer of the cell membrane, leading to the formation of micelles and membrane disruption. The anti-inflammatory activity of Glycerol monolactate is attributed to its ability to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Glycerol monolactate has been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the suppression of pro-inflammatory cytokine production.
Effets Biochimiques Et Physiologiques
Glycerol monolactate has been shown to have various biochemical and physiological effects, such as reducing oxidative stress, enhancing wound healing, and improving gut health. Glycerol monolactate has been found to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to aging and disease. Glycerol monolactate has also been shown to enhance the migration and proliferation of keratinocytes, leading to improved wound healing. Glycerol monolactate has been studied for its potential application in the treatment of various gut-related disorders, such as inflammatory bowel disease and irritable bowel syndrome. Glycerol monolactate has been found to modulate the gut microbiota, reducing the abundance of pathogenic bacteria and promoting the growth of beneficial bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Glycerol monolactate in lab experiments include its natural origin, low toxicity, and broad-spectrum antimicrobial activity. Glycerol monolactate can be easily synthesized by fermentation, making it a cost-effective and sustainable alternative to synthetic antimicrobial agents. However, the limitations of using Glycerol monolactate in lab experiments include its limited solubility in water and its susceptibility to degradation under certain conditions, such as high temperature and pH.
Orientations Futures
There are several future directions for the research and application of Glycerol monolactate. One direction is to explore the potential of Glycerol monolactate as a natural preservative in food and cosmetic products. Glycerol monolactate has been shown to have broad-spectrum antimicrobial activity, making it a promising candidate for replacing synthetic preservatives. Another direction is to investigate the immunomodulatory properties of Glycerol monolactate in the context of cancer immunotherapy. Glycerol monolactate has been shown to enhance the activity of natural killer cells and T cells, which are important components of the immune system in fighting cancer. Additionally, the potential of Glycerol monolactate in the treatment of gut-related disorders, such as inflammatory bowel disease and irritable bowel syndrome, should be further explored. Glycerol monolactate has been found to modulate the gut microbiota, which is known to play a crucial role in the pathogenesis of these disorders.
Méthodes De Synthèse
Glycerol monolactate can be synthesized by the fermentation of lactate bacteria, such as Lactobacillus, Pediococcus, and Streptococcus. The fermentation process involves the conversion of glucose to lactic acid, which is then esterified with glycerol to produce Glycerol monolactate. The production of Glycerol monolactate can be optimized by controlling the fermentation conditions, such as pH, temperature, and oxygen supply.
Applications De Recherche Scientifique
Glycerol monolactate has been extensively studied for its antimicrobial properties, particularly against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus mutans. Glycerol monolactate has been shown to disrupt the cell membrane of bacteria, leading to cell death. Glycerol monolactate has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. Glycerol monolactate has been studied for its potential application in the treatment of various inflammatory diseases, such as colitis and periodontitis. Glycerol monolactate has also been shown to have immunomodulatory properties, enhancing the activity of natural killer cells and T cells.
Propriétés
Numéro CAS |
6295-07-4 |
|---|---|
Nom du produit |
Glycerol monolactate |
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl 2-hydroxypropanoate |
InChI |
InChI=1S/C6H12O5/c1-4(8)6(10)11-3-5(9)2-7/h4-5,7-9H,2-3H2,1H3 |
Clé InChI |
RSGINGXWCXYMQU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCC(CO)O)O |
SMILES canonique |
CC(C(=O)OCC(CO)O)O |
Autres numéros CAS |
26855-41-4 6295-07-4 |
Synonymes |
glyceryl lactate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



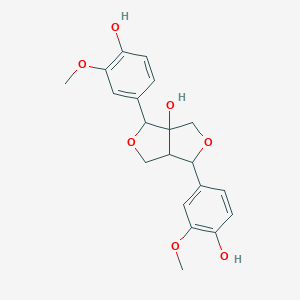
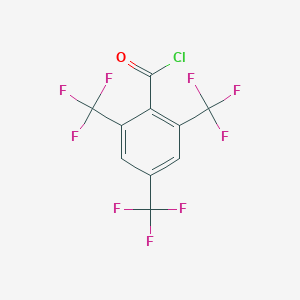
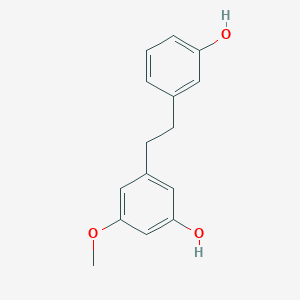
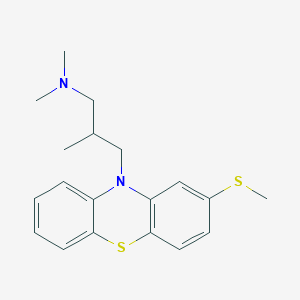
![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)
